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Compound of Interest

Compound Name: Vafidemstat

Cat. No.: B611622 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions (FAQs) regarding the potential for drug-drug interactions (DDIs) with Vafidemstat
(ORY-2001).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Vafidemstat?

Vafidemstat is a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1; KDM1A) and

Monoamine Oxidase B (MAO-B).[1][2] However, at therapeutic doses evaluated in clinical trials,

it primarily acts as an inhibitor of LSD1, with no significant inhibition of MAO-B observed.[2][3]

Vafidemstat binds irreversibly to the FAD co-factor of these enzymes.[2]

Q2: Are there any known clinical drug-drug interactions with Vafidemstat?

Formal drug-drug interaction studies for Vafidemstat have not been extensively reported in

publicly available literature.[4] Clinical trials have generally shown Vafidemstat to be safe and

well-tolerated.[5]

Q3: What is the most significant potential for drug-drug interactions with Vafidemstat based on

clinical observations?
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The most notable observation from a first-in-human Phase I clinical trial was a transient, dose-

dependent reduction in platelet counts at higher doses (1.5 mg/day and 2.5 mg/day), which

was more pronounced at 4 mg/day.[1][4] Therefore, there is a potential for pharmacodynamic

interactions with other drugs that can lower platelet counts.

Q4: Has the metabolism of Vafidemstat been characterized, particularly its involvement with

cytochrome P450 (CYP) enzymes?

Detailed information on the metabolism of Vafidemstat, including the specific CYP enzymes

involved, is not available in the public domain. To mitigate the risk of unforeseen metabolic

DDIs, it is crucial for researchers to conduct in vitro studies to assess the potential of

Vafidemstat to be a substrate, inhibitor, or inducer of CYP enzymes.

Q5: Is there any information on Vafidemstat's potential to interact with drug transporters?

Specific studies on the interaction of Vafidemstat with drug transporters (e.g., P-glycoprotein

(P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs),

Organic Cation Transporters (OCTs)) have not been publicly disclosed. Given the importance of

transporters in drug disposition and interaction, in vitro evaluation is recommended.

Troubleshooting Guides for In Vitro DDI Assessment
In the absence of specific data for Vafidemstat, researchers should consider the following

standard experimental protocols to assess its DDI potential.

Guide 1: Assessing Vafidemstat's Potential as a CYP450
Inhibitor
Objective: To determine if Vafidemstat inhibits the activity of major human CYP450 enzymes.

Experimental Protocol:

Table 1: Experimental Protocol for CYP450 Inhibition Assay
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Parameter Description

Test System
Human liver microsomes (HLM) or recombinant

human CYP enzymes.

CYP Isoforms

A panel of key drug-metabolizing enzymes

should be tested, including CYP1A2, CYP2B6,

CYP2C8, CYP2C9, CYP2C19, CYP2D6, and

CYP3A4.[6]

Substrates
Use isoform-specific probe substrates that are

metabolized to a quantifiable metabolite.

Vafidemstat Conc.

A range of concentrations, typically from 0.1 to

100 µM, should be evaluated to determine an

IC50 value (the concentration that causes 50%

inhibition).

Incubation

Vafidemstat is pre-incubated with the test

system before the addition of the probe

substrate. A direct (no pre-incubation) and a

time-dependent inhibition (TDI) format (e.g., 30-

minute pre-incubation with and without NADPH)

should be considered.

Analysis

Metabolite formation is quantified using LC-

MS/MS. The percentage of inhibition is

calculated relative to a vehicle control.

Data Interpretation

An IC50 value is calculated. A low IC50 value

suggests a higher potential for in vivo drug

interactions.

Troubleshooting:

High Variability: Ensure accurate pipetting and consistent incubation times. Check for any

potential instability of Vafidemstat or the probe substrate in the incubation mixture.

No Inhibition Observed: The concentration range of Vafidemstat may be too low. Consider

testing higher concentrations if solubility permits.
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Inconsistent Results Between HLM and Recombinant Enzymes: This could indicate that

other enzymes in HLM are contributing to the metabolism of the probe substrate.

Logical Workflow for CYP Inhibition Assessment

Start: Assess DDI Potential Set up CYP Inhibition Assay
(Human Liver Microsomes)

Select Isoform-Specific
Probe Substrates

Determine IC50 Values for
Vafidemstat Across CYP Isoforms

Analyze Data and Calculate
Fold-Shift

Conduct Time-Dependent
Inhibition (TDI) Assay

If initial inhibition
is observed

Interpret Results for
Clinical DDI PotentialIf no significant

inhibition

End: Report Findings

Click to download full resolution via product page

Caption: Workflow for assessing CYP450 inhibition potential.

Guide 2: Investigating Vafidemstat's Interaction with
Drug Transporters
Objective: To determine if Vafidemstat is a substrate or inhibitor of key uptake and efflux drug

transporters.

Experimental Protocol:

Table 2: Experimental Protocol for Drug Transporter Interaction Assay
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Parameter Description

Test System

Cell lines overexpressing specific transporters

(e.g., MDCKII or HEK293 cells for P-gp, BCRP,

OATPs, OATs, OCTs) or membrane vesicles.

Transporters

A panel of clinically relevant transporters should

be evaluated, including P-gp, BCRP, OATP1B1,

OATP1B3, OAT1, OAT3, and OCT2.

Substrate/Inhibitor

To assess inhibition, use a known probe

substrate for each transporter and test a range

of Vafidemstat concentrations. To assess if

Vafidemstat is a substrate, measure its transport

across a cell monolayer or into vesicles.

Analysis

The amount of transported substrate or

Vafidemstat is quantified by LC-MS/MS or using

a radiolabeled compound.

Data Interpretation

For inhibition, an IC50 value is determined. For

substrate assessment, the efflux ratio (for efflux

transporters) or uptake rate (for uptake

transporters) is calculated.

Troubleshooting:

Low Transport Rate: The test system may have low transporter expression. Verify transporter

activity with a positive control substrate. The concentration of the test compound may be too

high, leading to saturation or toxicity.

High Efflux Ratio in Parental Cells: This may indicate the involvement of endogenous

transporters.

Cell Monolayer Integrity Issues: Monitor the transepithelial electrical resistance (TEER) to

ensure monolayer integrity throughout the experiment.

Signaling Pathway of Potential Transporter-Mediated DDI
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Caption: Potential interaction of Vafidemstat with drug transporters.

Summary of Potential Interactions and
Recommendations
Table 3: Summary of Vafidemstat DDI Potential
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Interaction Type Potential Evidence
Recommendation for

Researchers

Pharmacodynamic

(Platelets)
Possible

Transient platelet

reduction observed at

higher doses in a

Phase I trial.[1][4]

Use caution when co-

administering with

drugs known to affect

platelet function or

count (e.g., NSAIDs,

anticoagulants, other

chemotherapy

agents). Monitor

platelet counts in

relevant preclinical

models and clinical

trials.

Metabolic (CYP-

mediated)
Unknown

No publicly available

data.

Conduct in vitro CYP

inhibition and

induction studies to

characterize the

potential for

Vafidemstat to alter

the metabolism of co-

administered drugs.

Transporter-mediated Unknown
No publicly available

data.

Perform in vitro

screening to

determine if

Vafidemstat is a

substrate or inhibitor

of key drug

transporters to predict

its impact on the

pharmacokinetics of

other drugs.

MAO-B Inhibition Low at therapeutic

doses

No significant MAO-B

inhibition was

detected in clinical

While unlikely to be a

major concern at

therapeutic doses,
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trials at the

therapeutic doses

tested.[3][4][7]

researchers should be

aware of the dual

mechanism of action,

especially in

preclinical studies

using higher

concentrations.

Disclaimer: This information is intended for a technical audience of researchers and drug

development professionals. The potential for drug-drug interactions with Vafidemstat is not

fully characterized. The provided experimental protocols are general guidelines and should be

adapted to specific experimental needs. All laboratory work should be conducted in accordance

with applicable safety regulations and guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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